molecular formula C20H25ClN4O4 B2683048 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide CAS No. 1334375-07-3

1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2683048
CAS No.: 1334375-07-3
M. Wt: 420.89
InChI Key: YUMMJYKYWQEXLI-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is a structurally complex molecule featuring:

  • A 3-methyl-1,2,4-oxadiazole moiety linked via a methylene group, introducing heterocyclic polarity and metabolic stability .

This combination suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic and polar interactions.

Properties

IUPAC Name

1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O4/c1-13-23-17(29-24-13)12-22-18(26)14-8-10-25(11-9-14)19(27)20(2,3)28-16-6-4-15(21)5-7-16/h4-7,14H,8-12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMMJYKYWQEXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenoxy group, and the incorporation of the oxadiazole moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide (Target) Piperidine-4-carboxamide 4-Chlorophenoxy, 3-methyl-1,2,4-oxadiazole ~477.9 N/A
1-{4-[2-(2-Fluoroanilino)-2-oxoethoxy]phenyl}-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-3-carboxamide Fluorophenyl, methoxybenzyl, ether-linked oxyethoxy ~535.5
1-(2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy}ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide Pyrazole, methoxyphenyl, hydroxy-phenoxy ~560.6
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone 4-Chlorophenyl, pyridine-3-carboxamide ~361.8
N-[2-(2,4-dichlorophenyl)ethyl]-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide Piperidine-4-carboxamide Dichlorophenyl ethyl, fluorophenyl sulfonyl ~503.3

Key Observations:

Core Variations: The target shares a piperidine-4-carboxamide core with compounds in and , favoring conformational flexibility and hydrogen-bonding capacity. In contrast, and utilize pyrrolidine and thiazolidinone cores, respectively, altering steric and electronic profiles . The oxadiazole group in the target (vs. pyrazole in or thiazolidinone in ) may enhance metabolic stability due to reduced susceptibility to oxidative degradation .

However, the ether linkage in the target may improve solubility compared to direct aryl attachments . Methoxybenzyl groups () or fluorophenyl sulfonyl groups () introduce distinct electronic effects, influencing target selectivity and pharmacokinetics .

Critical Findings:

  • Substitution at the piperidine nitrogen (e.g., sulfonyl groups in ) can drastically alter receptor binding kinetics, suggesting the target’s propanoyl group may favor reversible interactions .

Biological Activity

1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide (CAS Number: 1334375-07-3) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H25ClN4O4C_{20}H_{25}ClN_{4}O_{4}, with a molecular weight of 420.9 g/mol. The structure incorporates a piperidine ring and an oxadiazole moiety, which are known for their biological significance.

PropertyValue
Molecular FormulaC20H25ClN4O4C_{20}H_{25}ClN_{4}O_{4}
Molecular Weight420.9 g/mol
CAS Number1334375-07-3

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies on piperidine derivatives have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound's ability to inhibit bacterial growth may be attributed to its interaction with bacterial enzymes or cell wall synthesis pathways.

Case Study:
A study synthesized several piperidine derivatives and tested their antibacterial efficacy. Among them, compounds demonstrated moderate to strong activity against selected strains, suggesting that the presence of the piperidine nucleus contributes to antibacterial potency .

Anticancer Activity

The oxadiazole moiety is often associated with anticancer properties. In vitro studies have shown that derivatives containing this structure exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation.

Research Findings:
In a study evaluating oxadiazole-linked compounds, several derivatives showed promising anticancer activity compared to standard treatments. The MTT assay results indicated significant reductions in cell viability at specific concentrations .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Enzymes like acetylcholinesterase (AChE) and urease are critical targets for therapeutic intervention in various diseases.

Enzyme Inhibition Data:
A series of synthesized compounds were evaluated for their AChE inhibitory activity. Some derivatives exhibited IC50 values indicating strong inhibition, which is crucial for developing treatments for conditions like Alzheimer's disease .

Mechanistic Insights

Molecular docking studies have provided insights into the interactions between the compound and target proteins. These studies suggest that the compound can bind effectively to active sites of enzymes and receptors, potentially altering their functions.

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